Exarafenib hydrochloride

pan-RAF inhibition kinase assay BRAF Class II/III

Exarafenib hydrochloride (KIN-2787) is the preferred tool compound for MAPK pathway studies requiring robust inhibition across BRAF Class II (dimer-driven) and Class III (heterodimer) mutants, where first-generation BRAF inhibitors are inactive. Balanced ARAF/BRAF/CRAF inhibition yields low-nanomolar cellular pERK EC50 (10–51 nM). Clinically validated in NRAS-mutant melanoma. >100-fold kinome selectivity minimizes off-target noise—ideal bench standard for chemical proteomics and in vivo efficacy models.

Molecular Formula C26H35ClF3N5O3
Molecular Weight 558.0 g/mol
Cat. No. B10860394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExarafenib hydrochloride
Molecular FormulaC26H35ClF3N5O3
Molecular Weight558.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCC(C2)CC(F)(F)F)C3=CC(=NC(=C3)N4CCOCC4)NC(C)CO.Cl
InChIInChI=1S/C26H34F3N5O3.ClH/c1-17-3-4-21(31-25(36)34-6-5-19(15-34)14-26(27,28)29)13-22(17)20-11-23(30-18(2)16-35)32-24(12-20)33-7-9-37-10-8-33;/h3-4,11-13,18-19,35H,5-10,14-16H2,1-2H3,(H,30,32)(H,31,36);1H/t18-,19+;/m1./s1
InChIKeyDTAKPQLNXDAFGP-VOMIJIAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exarafenib Hydrochloride Procurement Guide: Pan-RAF Inhibitor for BRAF Class I/II/III and NRAS-Mutant Oncology Research


Exarafenib hydrochloride (KIN-2787) is an orally bioavailable, small-molecule pan-RAF kinase inhibitor designed to suppress MAPK pathway signaling by binding to the αC-helix-IN/DFG-out conformation of RAF kinases [1]. It is currently under clinical investigation (Phase I, NCT04913285) for BRAF-altered solid tumors and NRAS-mutant melanoma [2]. Unlike first-generation BRAF inhibitors, exarafenib inhibits all three RAF isoforms (ARAF, BRAF, CRAF) in both monomeric and dimeric states, enabling activity across Class I, Class II, and Class III BRAF mutations [3].

Exarafenib Hydrochloride Procurement: Why Generic Pan-RAF Substitution Is Not Supported by Current Evidence


Despite belonging to the pan-RAF inhibitor class, exarafenib exhibits distinct biochemical and cellular profiles that preclude direct substitution with other pan-RAF agents such as naporafenib, belvarafenib, tovorafenib, or plixorafenib. Differences in RAF isoform selectivity, cellular potency across mutation classes, kinome-wide selectivity, and pharmacokinetic properties create functional divergence that materially impacts experimental outcomes [1][2]. A procurement decision based solely on class membership risks introducing confounding variables in downstream MAPK pathway studies or in vivo efficacy models [3].

Exarafenib Hydrochloride Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparator Evidence


Biochemical RAF Isoform Potency Profile: Exarafenib vs. Naporafenib, Belvarafenib, and Tovorafenib

Exarafenib demonstrates balanced low-nanomolar potency across all three RAF isoforms (ARAF IC50 = 2.4 nM, BRAF IC50 = 3.5 nM, CRAF IC50 = 1.4 nM) in biochemical assays, as reported in the discovery publication [1]. In contrast, naporafenib exhibits high selectivity for CRAF and BRAF but substantially lower potency against ARAF (ARAF IC50 = 6.4 nM), creating an isoform bias [2]. Belvarafenib shows nanomolar potency for CRAF and BRAF V600E but markedly reduced activity against wild-type BRAF (IC50 = 41–56 nM) and ARAF (IC50 = 152 nM) [3]. Tovorafenib displays a distinct profile with sub-nanomolar CRAF inhibition (IC50 = 0.7 nM) but significantly higher ARAF IC50 (55–2300 nM) [4].

pan-RAF inhibition kinase assay BRAF Class II/III biochemical IC50

Kinome-Wide Selectivity: Exarafenib vs. First-Generation BRAF Inhibitors and Pan-RAF Comparators

Exarafenib demonstrates exceptional kinome selectivity, with minimal off-target kinase inhibition relative to BRAF across a panel of >600 kinases [1]. This selectivity profile contrasts with first-generation BRAF inhibitors such as dabrafenib and vemurafenib, which exhibit broader off-target binding including NEK9, CDK16, and ULK1 as demonstrated by chemical proteomics [2]. Among pan-RAF comparators, belvarafenib inhibits additional kinases including FMS (IC50 = 10 nM), DDR1 (IC50 = 23 nM), and DDR2 (IC50 = 44 nM), indicating a less constrained selectivity window [3].

kinase selectivity off-target profiling chemical proteomics RAF inhibitor

Cellular pERK Inhibition Across BRAF Mutation Classes: Exarafenib vs. First-Generation BRAF Inhibitors

Exarafenib potently inhibits pERK signaling across monomeric Class I cell lines (A375 EC50 = 62 nM, Colo800 EC50 = 103 nM), dimer-driven Class II cell lines (NCI-H2405 EC50 = 10 nM, BxPC-3 EC50 = 51 nM, OV-90 EC50 = 26 nM), and heterodimer Class III cell lines (WM3629 EC50 = 9 nM, CAL-12T EC50 = 18 nM) . First-generation BRAF inhibitors such as vemurafenib are inactive against Class II and III mutations due to paradoxical RAF dimer activation [1]. While other pan-RAF inhibitors (belvarafenib, naporafenib) also inhibit Class II/III mutants, exarafenib's cellular EC50 values in Class II models (10–51 nM) are among the lowest reported across the class [2].

BRAF Class II BRAF Class III pERK inhibition RAF dimer MAPK signaling

In Vivo Tumor Growth Inhibition: Exarafenib Dose-Response in BRAF Fusion Xenograft Models

Exarafenib exhibits dose-dependent tumor growth inhibition (TGI) in the BxPC-3 BRAF fusion-driven xenograft model, achieving TGI values of 68% at 1.5 mg/kg BID, 79% at 3 mg/kg BID, 88% at 5 mg/kg BID, and 118% (tumor regression) at 10 mg/kg BID . This in vivo efficacy in a BRAF Class II fusion model is particularly notable, as first-generation BRAF inhibitors lack activity in this setting due to paradoxical pathway activation [1]. Comparative PK data from mouse plasma show exarafenib achieves higher and more sustained exposure than plixorafenib at equivalent doses [2].

in vivo efficacy xenograft BRAF fusion tumor growth inhibition preclinical

Exarafenib Hydrochloride Procurement-Relevant Research and Industrial Application Scenarios


BRAF Class II and Class III Mutant Preclinical Oncology Studies

Exarafenib is the preferred tool compound for studies requiring robust MAPK pathway suppression in BRAF Class II (dimer-driven) and Class III (heterodimer) mutant models, where first-generation BRAF inhibitors are inactive. The compound's balanced ARAF/BRAF/CRAF inhibition minimizes isoform-specific bypass, as demonstrated by low-nanomolar cellular pERK EC50 values (10–51 nM) in Class II models including NCI-H2405, BxPC-3, and OV-90 [1]. This application is particularly relevant given that Class II/III mutations comprise approximately 65% of BRAF-mutant NSCLC cases [2].

NRAS-Mutant Melanoma and RAS-Driven MAPK Pathway Studies

Exarafenib is clinically validated in NRAS-mutant melanoma, where first-generation BRAF inhibitors are contraindicated due to paradoxical pathway activation. The compound's ability to inhibit CRAF-dependent signaling in RAS-driven contexts is supported by preclinical efficacy in NRAS mutant models and clinical activity in the ongoing Phase I KN-8701 trial evaluating exarafenib monotherapy and exarafenib plus binimetinib combination [1][2].

Kinase Selectivity and Off-Target Profiling Reference Standard

Exarafenib serves as a benchmark compound for studies requiring narrow kinome selectivity within the RAF inhibitor class. Its >100-fold selectivity window over non-RAF kinases, validated across a >600-kinase panel, contrasts with the broader off-target profiles of first-generation BRAF inhibitors (vemurafenib, dabrafenib) and certain pan-RAF comparators (belvarafenib) [1][2]. This makes exarafenib suitable as a control in chemical proteomics and kinome-wide selectivity assessments.

In Vivo RAF Dimer Inhibition Pharmacology and PK/PD Modeling

Exarafenib provides a characterized in vivo tool for studies requiring sustained inhibition of RAF dimers. Dose-dependent TGI ranging from 68% to tumor regression (118%) has been established in the BxPC-3 BRAF fusion xenograft model across a 1.5–10 mg/kg BID dosing range [1]. Comparative mouse PK data indicate favorable exposure relative to plixorafenib, supporting rational dose selection and PK/PD correlation in preclinical combination studies with MEK inhibitors [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exarafenib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.